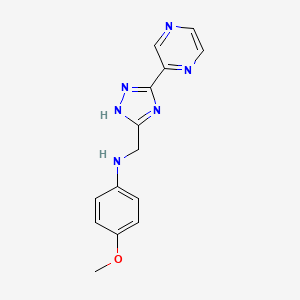
2-(4-(Trifluoromethyl)phenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Trifluoromethyl)phenyl)quinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a trifluoromethyl group attached to the phenyl ring at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-(Trifluoromethyl)phenyl)quinoline involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted quinolines .
Another approach involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base. This method provides a straightforward route to obtain the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to enhance yield and reduce costs, making this method suitable for industrial applications .
化学反応の分析
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(4-(Trifluoromethyl)phenyl)quinoline has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-cancer agent by targeting specific protein kinases involved in cancer cell proliferation.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical and industrial applications.
作用機序
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)quinoline in medicinal applications involves the inhibition of specific protein kinases, such as SGK1. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells. The compound interacts with the kinase’s active site, disrupting its normal function and thereby exerting its anti-cancer effects .
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: This compound is a histone deacetylase inhibitor with potential anti-cancer properties.
Fluoroquinolones: These compounds are well-known for their antibacterial activity and are used in various medicinal applications.
Uniqueness
2-(4-(Trifluoromethyl)phenyl)quinoline is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and electronic properties. This makes it a valuable compound for developing new drugs and materials with improved efficacy and performance .
特性
分子式 |
C16H10F3N |
|---|---|
分子量 |
273.25 g/mol |
IUPAC名 |
2-[4-(trifluoromethyl)phenyl]quinoline |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)20-15/h1-10H |
InChIキー |
BIROZGRKADIQHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


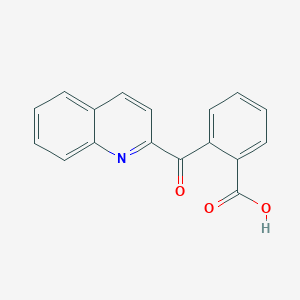


![6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine](/img/structure/B11845747.png)
![Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845751.png)
![7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine](/img/structure/B11845753.png)
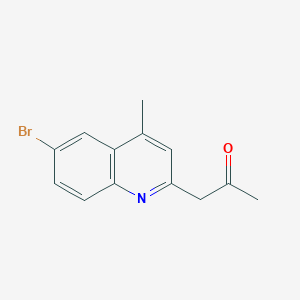
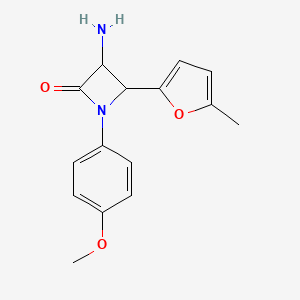

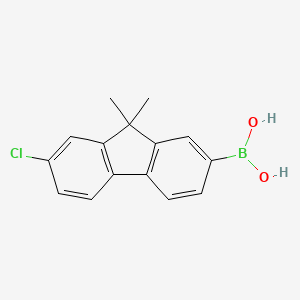
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
